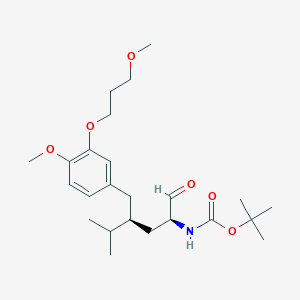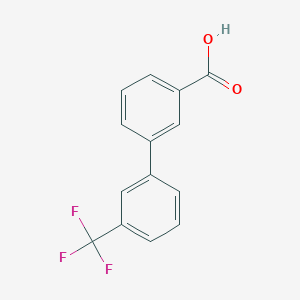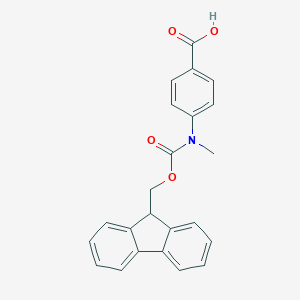![molecular formula C11H19NO B071647 1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one CAS No. 194141-80-5](/img/structure/B71647.png)
1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is also known as (R)-(-)-3-Acetyloxymethyl-8-azabicyclo[3.2.1]octane or simply as (R)-(-)-Pyrrolidine-3-acetate.
Mechanism of Action
The mechanism of action of 1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one have been studied extensively. It has been shown to have potential anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of addiction and various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one is its potential as a chiral auxiliary in asymmetric synthesis. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it difficult to study in certain contexts.
Future Directions
There are several potential future directions for research involving 1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one. One area of focus could be its potential use in the treatment of addiction and various neurological disorders. Another area of focus could be its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further research could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Synthesis Methods
The synthesis of 1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one can be achieved through various methods. One of the most common methods involves the reaction of (R)-(-)-Pyrrolidine-3-acetate with butanone in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography.
Scientific Research Applications
1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one has been extensively studied for its potential applications in scientific research. One of the primary areas of focus has been its use in the synthesis of various pharmaceuticals. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
194141-80-5 |
|---|---|
Product Name |
1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one |
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-[(3R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]butan-1-one |
InChI |
InChI=1S/C11H19NO/c1-2-4-11(13)10-7-6-9-5-3-8-12(9)10/h9-10H,2-8H2,1H3/t9-,10+/m0/s1 |
InChI Key |
XXLHQDWFQWSNRZ-VHSXEESVSA-N |
Isomeric SMILES |
CCCC(=O)[C@H]1CC[C@H]2N1CCC2 |
SMILES |
CCCC(=O)C1CCC2N1CCC2 |
Canonical SMILES |
CCCC(=O)C1CCC2N1CCC2 |
synonyms |
1-Butanone,1-(hexahydro-1H-pyrrolizin-3-yl)-,(3R-cis)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile](/img/structure/B71565.png)
![4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B71570.png)
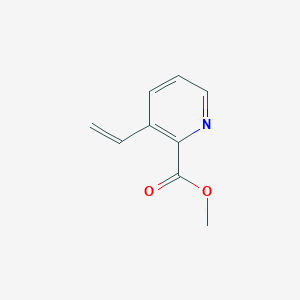
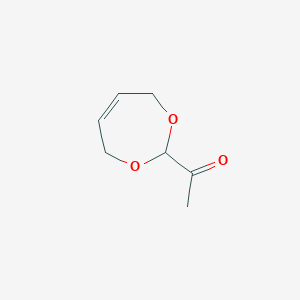
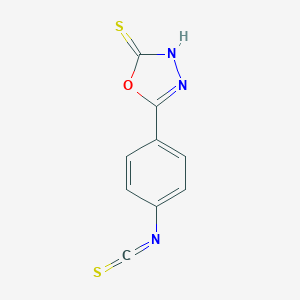
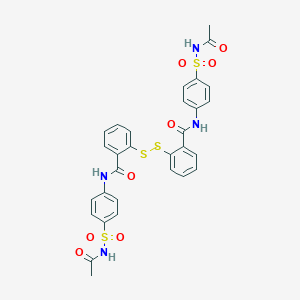
![Imidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B71581.png)
